4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
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Overview
Description
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10N2O It features a pyrrole ring substituted with methyl, acetyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-2-pyrrolecarbonitrile with acetyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The cyano and acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-pyrrolecarbonitrile: Similar structure but lacks the acetyl group.
4-Acetyl-1H-pyrrole-2-carbonitrile: Similar structure but lacks the methyl groups.
Uniqueness
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both methyl and acetyl groups, along with the cyano group, allows for a diverse range of chemical modifications and interactions .
Properties
CAS No. |
121191-16-0 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
InChI Key |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Synonyms |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
Origin of Product |
United States |
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